タンシノンIIb

説明

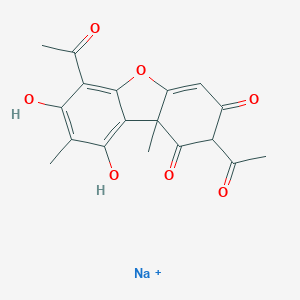

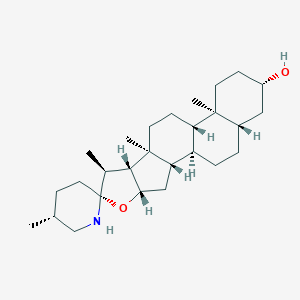

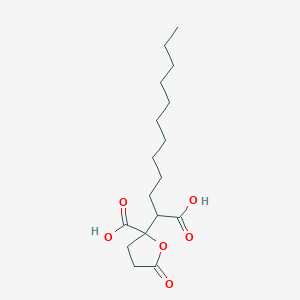

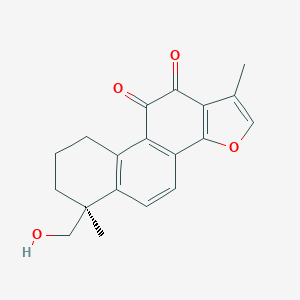

“(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione” is a chemical compound with the molecular formula C19H18O4 . It has a molecular weight of 310.3438 . This compound is also known by other names such as Tanshinone II-b and Tanshinon IIB .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11 (4-3-7-19 (13,2)9-20)15 (12)17 (22)16 (21)14 (10)18/h5-6,8,20H,3-4,7,9H2,1-2H3 .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 536.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 85.6±3.0 kJ/mol, and it has a flash point of 278.5±30.1 °C . The index of refraction is 1.606 . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

科学的研究の応用

心臓血管疾患治療

タンシノンIIbは、冠状動脈性心臓病、脳機能不全、脳血栓症、脳塞栓症などの虚血性心臓血管疾患の治療に用いられています。 また、さまざまな動脈閉塞性疾患、血管炎、糖尿病による微小循環障害に起因する末梢循環障害にも対処します .

抗癌活性

This compoundは、腫瘍の増殖を阻害し、アポトーシスを誘導し、細胞周期を調節し、さまざまなヒト腫瘍細胞における多剤耐性を逆転させることにより、複数のヒト腫瘍細胞株において幅広い抗腫瘍効果を示しています .

抗炎症効果

This compoundは、NF-κB媒介シグナル伝達カスケードを阻害して炎症性サイトカイン産生を抑制し、マトリックスメタロプロテイナーゼを上方制御してコラーゲン代謝を促進することが知られています .

免疫調節効果

この化合物は、免疫調節効果の改善と、自己免疫疾患や一般的な免疫媒介性炎症性疾患の治療に薬理学的効果を持っています .

神経疾患治療

This compoundは、心臓血管および神経疾患に対する効果により、神経疾患の治療に有効性が示されています .

漢方薬での応用

伝統的に、出血、月経困難症、流産、腫れ、不眠症、浮腫、関節炎、血管炎などの炎症性疾患に用いられています .

心筋梗塞(MI)後の薬理効果

This compoundは、心臓機能を改善し、MI後の炎症細胞浸潤と線維化を軽減し、抗炎症因子の分泌を促進し、組織修復を促進します .

抗菌および抗酸化特性

作用機序

Tanshinone IIb, also known as (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione or Tanshinon IIB, is a bioactive compound derived from the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza . This compound has been shown to exhibit significant pharmacological activities, such as antioxidant activity, anti-inflammatory activity, cardiovascular effects, and antitumor activity .

Target of Action

Tanshinone IIb has been shown to modulate multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It interacts with several targets such as GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R . These targets play crucial roles in cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .

Mode of Action

Tanshinone IIb interacts with its targets, leading to changes in cellular processes. For instance, it inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It also modulates the expression of Bcl-2 and increases Bax, p53, and Cyto-c .

Biochemical Pathways

Tanshinone IIb affects multiple biochemical pathways. It modulates the PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It also influences other pathways such as NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR, TGF-β/Smad, and Hippo/YAP . These pathways directly or indirectly affect the progression of diseases .

Pharmacokinetics

Tanshinone IIb, like other tanshinones, suffers from poor oral bioavailability due to low aqueous solubility, poor permeability, and exposure to first-pass metabolism . Chemical modifications and novel formulations have been made to address these issues .

Result of Action

The molecular and cellular effects of Tanshinone IIb’s action are significant. It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer . It also induces apoptosis via the ROS/JNK signaling pathway in colorectal cancer cells .

Action Environment

The action, efficacy, and stability of Tanshinone IIb can be influenced by environmental factors. For instance, the traditional method for extracting and separating tanshinones from medicinal plants is insufficient due to the increasing demand for clinical drugs . Therefore, synthetic biological methods and strategies are necessary to analyze the biosynthetic pathway of tanshinones and construct high-yield functional bacteria to obtain tanshinones .

生化学分析

Biochemical Properties

Tanshinone IIb plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Cellular Effects

Tanshinone IIb has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as inducing apoptosis and autophagy .

Molecular Mechanism

Tanshinone IIb exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been shown to regulate the PGK1-PDHK1 signaling pathway, changing the energy metabolism mode of macrophages .

Temporal Effects in Laboratory Settings

The effects of Tanshinone IIb change over time in laboratory settings. The periderm of the Salvia miltiorrhiza storage taproot initially synthesizes Tanshinone IIb on about 30 days after germination . Three critical stages of Tanshinone IIb synthesis have been determined: preparation, the initial synthesis, and the continuous rapid synthesis .

Dosage Effects in Animal Models

The effects of Tanshinone IIb vary with different dosages in animal models. For instance, in a myocardial infarction model, Tanshinone IIb was given for 3 days and 7 days for intervention, and it was found that Tanshinone IIb can improve the cardiac function, inflammatory cell infiltration and fibrosis after myocardial infarction .

Metabolic Pathways

Tanshinone IIb is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, Tanshinone IIb can regulate the PGK1-PDHK1 signaling pathway .

Transport and Distribution

Tanshinone IIb is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It has been shown that the sensitivity of an osteosarcoma cell line to nucleoside analogs and the efficiency of bystander cell killing were independent of the subcellular localization of Dm-dNK .

特性

IUPAC Name |

(6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUXBBDRILEIEZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432954 | |

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17397-93-2 | |

| Record name | Tanshinone IIB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17397-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。